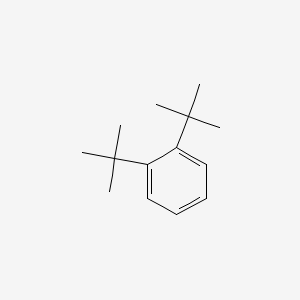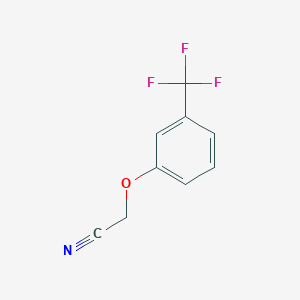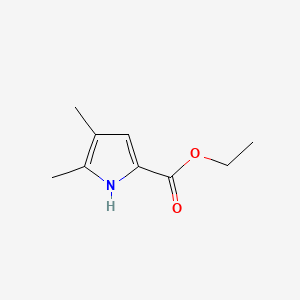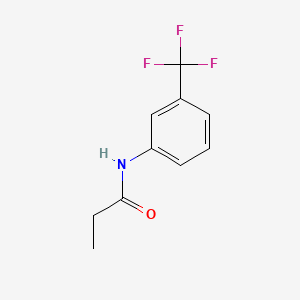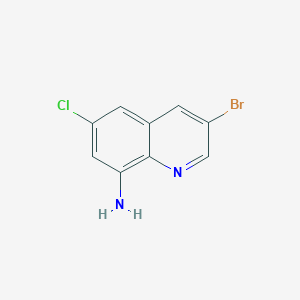
3-Bromo-6-chloroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloroquinolin-8-amine is a quinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol . Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production of 3-Bromo-6-chloroquinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloroquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, alkyl halides, and aryl halides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmacological activities .
Scientific Research Applications
3-Bromo-6-chloroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroquinolin-8-amine
- 6-Bromoquinolin-8-amine
- 3-Bromo-6-methylquinolin-8-amine
Uniqueness
3-Bromo-6-chloroquinolin-8-amine is unique due to the simultaneous presence of both bromine and chlorine atoms in the quinoline ring, which enhances its reactivity and potential for further chemical modifications . This dual substitution pattern distinguishes it from other similar compounds and contributes to its diverse biological activities and applications .
Properties
IUPAC Name |
3-bromo-6-chloroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHYIYYGYXIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305385 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183543-65-9 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

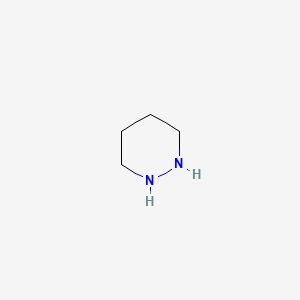

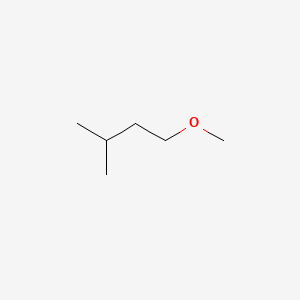



![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
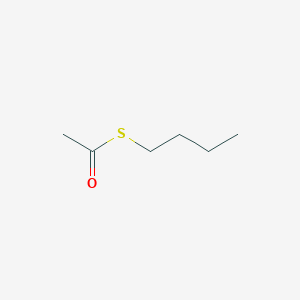
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)
